molecular formula C9H13ClN2O2S B1621714 6-chloro-N,N-diethylpyridine-3-sulfonamide CAS No. 54864-87-8

6-chloro-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B1621714
CAS No.: 54864-87-8
M. Wt: 248.73 g/mol
InChI Key: OHBWIMRJRWBVEZ-UHFFFAOYSA-N
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Description

6-chloro-N,N-diethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . It is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a sulfonamide group at the 3rd position, with diethyl groups attached to the nitrogen atom of the sulfonamide. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N,N-diethylpyridine-3-sulfonamide derivatives with various substituents at the 6th position.

    Oxidation Reactions: Formation of 6-chloro-N,N-diethylpyridine-3-sulfonic acid.

    Reduction Reactions: Formation of N,N-diethylpiperidine-3-sulfonamide.

Scientific Research Applications

6-chloro-N,N-diethylpyridine-3-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates or cofactors, thereby blocking the active site of the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
  • 6-chloro-N,N-dimethylpyridine-3-sulfonamide
  • 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide
  • 6-chloro-N-cyclopropylpyridine-3-sulfonamide

Uniqueness

6-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of diethyl groups on the sulfonamide nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloro-N,N-diethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBWIMRJRWBVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368647
Record name 6-Chloro-N,N-diethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54864-87-8
Record name 6-Chloro-N,N-diethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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